Boc-D-Me2Aoc-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

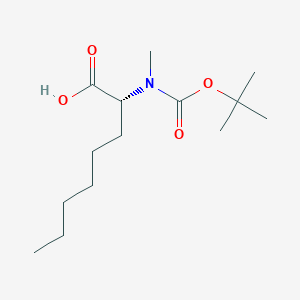

“Boc-D-Me2Aoc-OH” is a chemical compound with the molecular formula C14H27NO4 and a molecular weight of 273.37 . It is an amino acid derivative.

Synthesis Analysis

The synthesis of “Boc-D-Me2Aoc-OH” involves the use of the tert-butyloxycarbonyl (Boc) group as the N α-amino protecting group in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis

The molecular structure of “Boc-D-Me2Aoc-OH” is represented by the formula C14H27NO4 . The structure includes a Boc group, which is a protecting group used in organic synthesis .Chemical Reactions Analysis

The Boc group in “Boc-D-Me2Aoc-OH” can be removed via deprotection reactions. One common method for the selective deprotection of the N-Boc group involves the use of solid acid catalysts . Another method involves the use of strong acids such as trifluoroacetic acid .Physical And Chemical Properties Analysis

“Boc-D-Me2Aoc-OH” has a predicted boiling point of 373.6±21.0 °C and a predicted density of 1.029±0.06 g/cm3 . Its pKa is predicted to be 4.03±0.21 .科学的研究の応用

These applications highlight the versatility of Boc-D-Me2Aoc-OH across diverse scientific disciplines. Its role in peptide chemistry, drug discovery, and materials science underscores its importance in advancing research and innovation . If you need further details or additional applications, feel free to ask!

作用機序

The mechanism of action for the protection and deprotection of the Boc group involves several steps. For protection, the amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . For deprotection, the tert-butyl carbamate becomes protonated, and loss of the tert-butyl cation results in a carbamic acid .

将来の方向性

特性

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]octanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-6-7-8-9-10-11(12(16)17)15(5)13(18)19-14(2,3)4/h11H,6-10H2,1-5H3,(H,16,17)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBBDQKDNCPZPM-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Me2Aoc-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-difluorophenyl)prop-2-enamide](/img/structure/B2653153.png)

![5-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2653154.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2653158.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2653166.png)

![3,5-dimethoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2653167.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2653169.png)

![2-[(2,6-Dimethylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B2653174.png)